methyl 4-(2,2,2-trifluoroethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

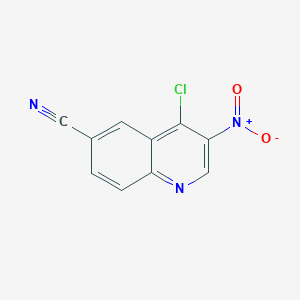

“Methyl 4-(2,2,2-trifluoroethyl)benzoate” is a chemical compound with the molecular formula C10H9F3O2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate group attached to a methyl group and a trifluoroethyl group . The presence of the trifluoroethyl group can significantly affect the compound’s physical and chemical properties due to the high electronegativity of fluorine.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 218.18 .Scientific Research Applications

Methyl 4-(2,2,2-trifluoroethyl)benzoate has been widely used in various scientific research applications, such as organic synthesis, polymer synthesis, and catalysis. It is also used as a reagent in the synthesis of pharmaceuticals and other organic compounds. In addition, this compound has been used in the synthesis of organic semiconductors, which are used in the fabrication of organic electronic devices.

Mechanism of Action

Methyl 4-(2,2,2-trifluoroethyl)benzoate is a highly reactive compound and can be used as a catalyst for many organic reactions. It is also an excellent solvent for many organic compounds and can be used to dissolve and transport them. Furthermore, this compound can act as a surfactant, which means that it can reduce the surface tension of a liquid. This is useful for making aqueous solutions of organic compounds.

Biochemical and Physiological Effects

This compound has been extensively studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the growth of certain bacteria and fungi. In addition, it has been found to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs. Furthermore, this compound has been found to have an anti-inflammatory effect and to be an effective antioxidant.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl 4-(2,2,2-trifluoroethyl)benzoate in laboratory experiments is its high reactivity, which makes it an ideal choice for a variety of organic reactions. Furthermore, its low toxicity makes it a safe choice for laboratory use. However, its low solubility in water makes it difficult to use in aqueous solutions. In addition, this compound is sensitive to light and air, which can reduce its effectiveness in certain applications.

Future Directions

In the future, methyl 4-(2,2,2-trifluoroethyl)benzoate may be used in the synthesis of new drugs and other organic compounds. It may also be used in the development of new materials for use in various applications. Furthermore, its antioxidant and anti-inflammatory properties may be explored for use in pharmaceuticals and other products. Additionally, its low toxicity may be further explored for use in food and cosmetic products. Finally, its unique physical and chemical properties may be further studied to develop new applications.

Synthesis Methods

Methyl 4-(2,2,2-trifluoroethyl)benzoate can be synthesized by reacting a mixture of 2,2,2-trifluoroethylbenzene and methanol in the presence of a catalytic amount of sulfuric acid. The reaction is carried out at a temperature of 80-90°C for 3-4 hours, followed by cooling and filtration. The crude product is then purified by recrystallization from ethanol.

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2,2,2-trifluoroethyl)benzoate involves the reaction of 4-hydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent to form methyl 4-(2,2,2-trifluoroethyl)benzoate.", "Starting Materials": [ "4-hydroxybenzoic acid", "2,2,2-trifluoroethanol", "Dehydrating agent (such as thionyl chloride or phosphorus pentoxide)", "Methanol" ], "Reaction": [ "Step 1: Dissolve 4-hydroxybenzoic acid in a mixture of 2,2,2-trifluoroethanol and a dehydrating agent (such as thionyl chloride or phosphorus pentoxide).", "Step 2: Heat the mixture under reflux for several hours to form the intermediate 4-(2,2,2-trifluoroethyl)benzoic acid.", "Step 3: Add methanol to the reaction mixture to quench the excess dehydrating agent.", "Step 4: Add a catalytic amount of acid (such as sulfuric acid) to the reaction mixture and heat under reflux to form methyl 4-(2,2,2-trifluoroethyl)benzoate.", "Step 5: Isolate the product by filtration and recrystallization." ] } | |

CAS RN |

1254114-69-6 |

Molecular Formula |

C10H9F3O2 |

Molecular Weight |

218.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.